molecular formula C23H17ClF3N5OS B4575426 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4575426
M. Wt: 503.9 g/mol
InChI Key: HNEDISWTXZTHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H17ClF3N5OS and its molecular weight is 503.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 503.0794435 g/mol and the complexity rating of the compound is 748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have developed novel pyrazolopyrimidine derivatives for their potential applications in cancer therapy and anti-inflammatory activities. A series of compounds were synthesized to evaluate their cytotoxic effects on various cancer cell lines and to study their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. These studies provide insights into the structure-activity relationship (SAR) of pyrazolopyrimidine derivatives, suggesting their significance in the development of new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activity

Another line of research has explored the antimicrobial properties of thienopyrimidine derivatives. Synthesis of new compounds demonstrated pronounced antimicrobial activity, highlighting the potential of these derivatives in combating microbial infections. This work showcases the importance of chemical modifications in enhancing the biological activities of pyrazolopyrimidines (Bhuiyan et al., 2006).

Regioselective Synthesis

The regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides has been studied, revealing methods to obtain 7-substituted derivatives. These findings are crucial for the development of compounds with specific biological activities, as they provide a pathway for the synthesis of pyrazolopyrimidine derivatives with potential therapeutic applications (Drev et al., 2014).

Heterocyclic Synthesis

Pyrazoles serve as building blocks in heterocyclic synthesis, leading to the creation of various pyrazolopyrimidine and pyrazolopyridine derivatives. These compounds are synthesized through condensation reactions, opening avenues for the development of new drugs and materials with diverse chemical properties (Harb et al., 2005).

Novel Derivatives and Biological Activities

The synthesis of novel thienopyrazole derivatives has been achieved through innovative methods, leading to compounds with potential biological activities. These derivatives are characterized by their structural elements and have been evaluated for various spectral analyses, showcasing the versatility of pyrazolopyrimidines in drug development (Ahmed et al., 2018).

Properties

IUPAC Name

3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3N5OS/c1-12-4-5-15-14(9-12)13(11-29-15)6-7-28-22(33)20-19(24)21-30-16(17-3-2-8-34-17)10-18(23(25,26)27)32(21)31-20/h2-5,8-11,29H,6-7H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEDISWTXZTHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CS5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.